molecular formula C11H8F3N B2451092 2-[4-(Trifluoromethyl)phenyl]pyrrole CAS No. 115464-88-5

2-[4-(Trifluoromethyl)phenyl]pyrrole

Cat. No.: B2451092
CAS No.: 115464-88-5
M. Wt: 211.187
InChI Key: LNMAAEZCMFBLTE-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(trifluoromethyl)phenyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]pyrrole typically involves the condensation of a pyrrole derivative with a trifluoromethyl-substituted benzaldehyde. One common method includes the use of 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by providing favorable electronic and steric interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .

Comparison with Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]indole
  • 2-[4-(Trifluoromethyl)phenyl]imidazole
  • 2-[4-(Trifluoromethyl)phenyl]thiazole

Comparison: 2-[4-(Trifluoromethyl)phenyl]pyrrole is unique due to its pyrrole ring structure, which imparts distinct electronic properties compared to indole, imidazole, and thiazole derivatives. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAAEZCMFBLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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